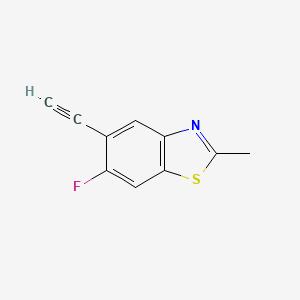

5-Ethynyl-6-fluoro-2-methylbenzothiazole

Description

Properties

Molecular Formula |

C10H6FNS |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-ethynyl-6-fluoro-2-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H6FNS/c1-3-7-4-9-10(5-8(7)11)13-6(2)12-9/h1,4-5H,2H3 |

InChI Key |

VBZCCFSYUUYEBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C(=C2)C#C)F |

Origin of Product |

United States |

Preparation Methods

Common Cyclization Methods

- Intramolecular cyclization of 2-halogenothioanilides catalyzed by copper N-heterocyclic carbene complexes enables formation of 2-substituted benzothiazoles with good yields under mild conditions.

- Radical cascade cyclizations involving ortho-isocyanoaryl thioethers and organoboric acids catalyzed by transition metals (Mn, Fe, Cu) or metal-free conditions have been reported to efficiently produce C-2-substituted benzothiazoles.

- Yacobsen reaction : A three-step sequence involving acylation of fluoroanilines, conversion to thiocarbonyl intermediates, and cyclization to benzothiazoles, useful for preparing 2-methylbenzothiazoles with fluorine substituents.

Specific Preparation Methods for 5-Ethynyl-6-fluoro-2-methylbenzothiazole

While direct literature on 5-ethynyl-6-fluoro-2-methylbenzothiazole is limited, synthesis can be inferred by combining known methods for:

- Introducing the 2-methylbenzothiazole core

- Incorporating fluorine at position 6

- Installing the ethynyl group at position 5

Preparation of 2-Methylbenzothiazole Core

2-Methylbenzothiazole can be synthesized via:

- Copper-catalyzed C–S coupling reactions under base-free conditions, using conventional or microwave heating.

- Cyclization of p-tolylthiourea with hydrobromic acid followed by neutralization and extraction yields 2-amino-6-methylbenzothiazole as an intermediate.

- Subsequent methylation or direct use of 2-methylbenzothiazole as a scaffold for further substitution.

Installation of the Ethynyl Group at Position 5

- The ethynyl group can be introduced via Sonogashira coupling or related palladium-catalyzed cross-coupling reactions on suitably halogenated benzothiazole intermediates (e.g., 5-bromo-6-fluoro-2-methylbenzothiazole).

- Although specific references for 5-ethynyl substitution on 6-fluoro-2-methylbenzothiazole are sparse, analogous methods from heteroaromatic chemistry suggest this approach as viable.

- Alternatively, alkynylation via radical cyclization or metal-catalyzed coupling of ethynyl precursors with benzothiazole derivatives has precedent in literature.

Proposed Synthetic Route Summary

Mechanistic Insights and Reaction Conditions

- Copper-catalyzed C–S coupling proceeds via oxidative addition and reductive elimination steps without the need for base, making it efficient for 2-methylbenzothiazole ring formation.

- Radical cyclization mechanisms involve initiation by peroxides or visible light, generating radicals that promote ring closure and substitution, useful for introducing substituents at the 2-position and other ring sites.

- Sonogashira coupling typically requires palladium catalysts, copper co-catalysts, and a base (e.g., triethylamine) in solvents like DMF or toluene, performed under inert atmosphere for ethynylation.

Summary and Recommendations

The preparation of 5-ethynyl-6-fluoro-2-methylbenzothiazole is best approached through a multi-step synthesis involving:

- Formation of the 2-methylbenzothiazole core via cyclization of p-tolylthiourea derivatives.

- Introduction of fluorine substituent at position 6 through regioselective nitration and subsequent cyclization.

- Installation of the ethynyl group at position 5 by palladium-catalyzed Sonogashira coupling on a halogenated benzothiazole intermediate.

This synthetic strategy leverages well-documented reactions and can be optimized for yield and purity by controlling reaction conditions such as temperature, solvent, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target the benzothiazole ring or the ethynyl group, resulting in the formation of various reduced derivatives.

Substitution: The fluorine atom and the ethynyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

5-Ethynyl-6-fluoro-2-methylbenzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-Ethynyl-6-fluoro-2-methylbenzothiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The 6-fluoro substitution is common across analogs, but activity varies with additional substituents. For example, 7-chloro-6-fluoro derivatives exhibit anti-inflammatory effects, while pyrazole-carbaldehyde analogs show antifungal activity .

- Core Heterocycle : Benzothiadiazoles (e.g., compound in ) lack the thiazole ring’s nitrogen, altering electronic properties and binding interactions compared to benzothiazoles.

- Functional Group Impact : The ethynyl group in the target compound offers unique reactivity for bioconjugation, a feature absent in chloro- or phenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.